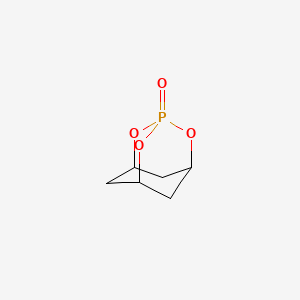
Iqciaqzimsfuir-uhfffaoysa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Iqciaqzimsfuir-uhfffaoysa-” is a unique chemical compound with a complex structure. It is known for its distinctive properties and potential applications in various scientific fields. The compound’s IUPAC name and molecular formula are essential for understanding its chemical nature and behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step must be carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of “Iqciaqzimsfuir-uhfffaoysa-” often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various functionalized derivatives, expanding the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and catalysts.
Mecanismo De Acción
The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating its biological and pharmacological effects.
Propiedades
Número CAS |
875-12-7 |
|---|---|
Fórmula molecular |
C6H9O4P |
Peso molecular |
176.11 g/mol |
Nombre IUPAC |
2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2 |
Clave InChI |
IQCIAQZIMSFUIR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1OP(=O)(O2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
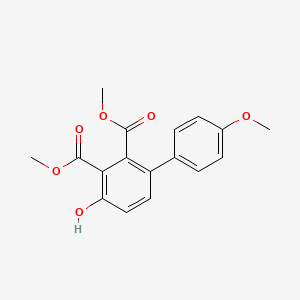
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
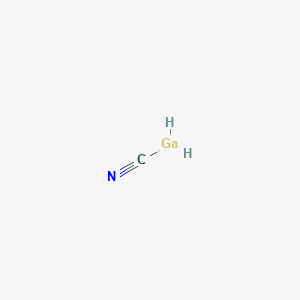


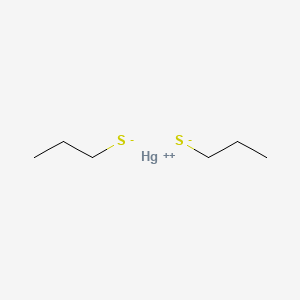
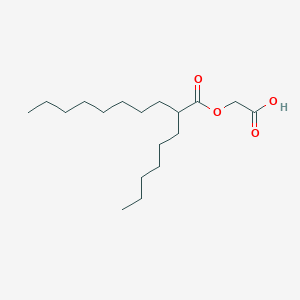
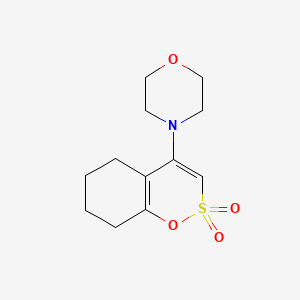
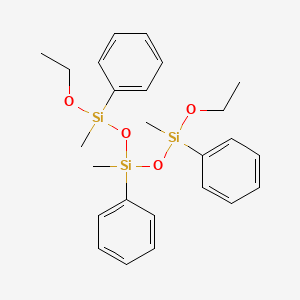
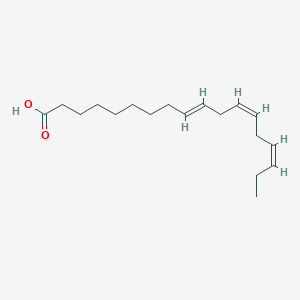
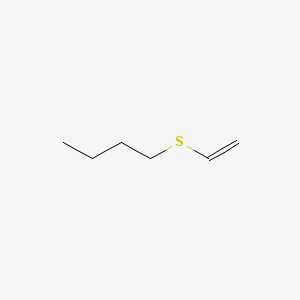
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
